N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)glycine is a compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)glycine typically involves multiple steps. One common method starts with the preparation of 4-(trifluoromethoxy)aniline, which is then reacted with various reagents to introduce the thiazole ring and the glycine moiety. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yields and purity .
Industrial Production Methods
For industrial production, the synthesis process is optimized to minimize waste and reduce costs. This often involves the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The trifluoromethoxy group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and sometimes the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)glycine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers with unique properties
Mechanism of Action
The mechanism of action of N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)glycine involves its interaction with specific molecular targets. The trifluoromethoxy group and thiazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application, but common mechanisms include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives: These compounds share the thiazole ring and exhibit similar biological activities.
4-(trifluoromethoxy)phenyl-containing polymers: These polymers contain the trifluoromethoxy group and are used in materials science.
Uniqueness
N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)glycine is unique due to the combination of the trifluoromethoxy group and the thiazole ring, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H11F3N2O4S |
---|---|
Molecular Weight |
360.31 g/mol |
IUPAC Name |
2-[[2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H11F3N2O4S/c15-14(16,17)23-10-3-1-8(2-4-10)13-19-9(7-24-13)5-11(20)18-6-12(21)22/h1-4,7H,5-6H2,(H,18,20)(H,21,22) |
InChI Key |
PTAOZOVTACTSEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CC(=O)NCC(=O)O)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.